3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid
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Overview
Description
3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid is a compound belonging to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid typically involves the formation of the thiophene ring followed by functionalization at specific positions. Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates can be used to prepare substituted thiophene carboxamides .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce halogen atoms onto the thiophene ring .
Scientific Research Applications
3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness: 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid stands out due to its specific amido and propanoic acid functional groups, which can confer unique biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H13NO3S |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzothiophene-3-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H13NO3S/c14-11(15)5-6-13-12(16)9-7-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
InChI Key |
SCEVQBGFYQGANV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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